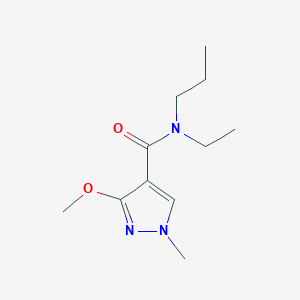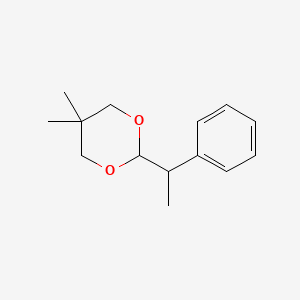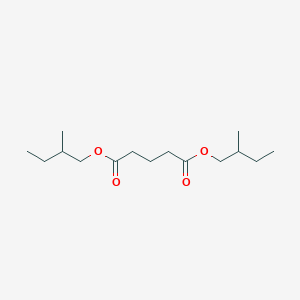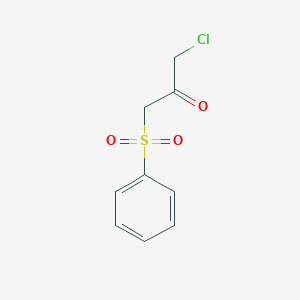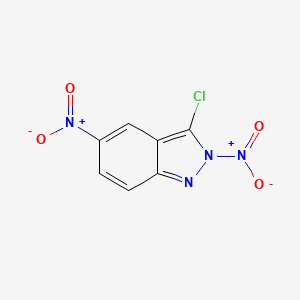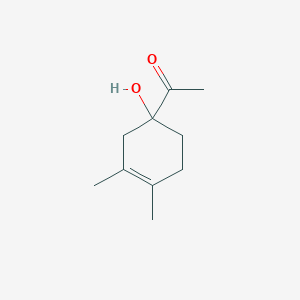
1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, characterized by the presence of a hydroxy group and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone typically involves the following steps:
Cyclohexene Derivative Formation: The starting material, a cyclohexene derivative, is subjected to methylation to introduce the dimethyl groups at the 3 and 4 positions.
Ketone Formation: The final step involves the oxidation of the hydroxy group to form the ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism by which 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX). The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
1-(1,4-Dimethylcyclohex-3-en-1-yl)ethanone: Similar structure but lacks the hydroxy group.
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride: Contains a hydroxy group and a ketone but differs in the aromatic ring structure.
Uniqueness: 1-(1-Hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone is unique due to the presence of both a hydroxy and a ketone group on a cyclohexene ring, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-(1-hydroxy-3,4-dimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(12,9(3)11)6-8(7)2/h12H,4-6H2,1-3H3 |
Clé InChI |
LIYCYUOBNCMNSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(CC1)(C(=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


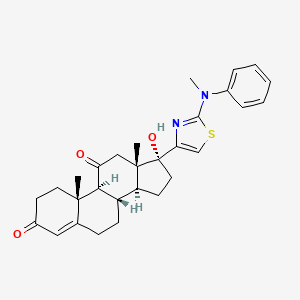
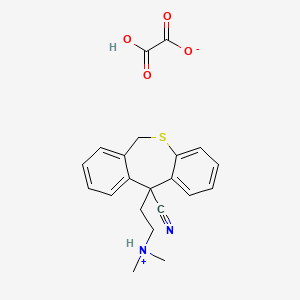
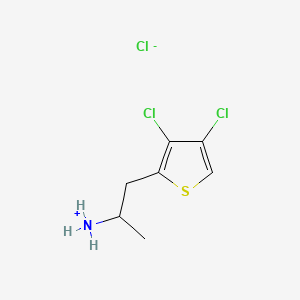
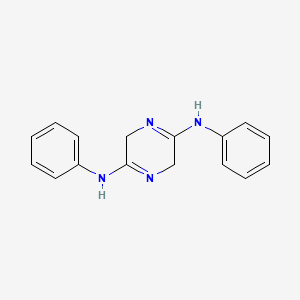
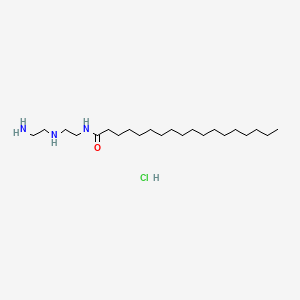
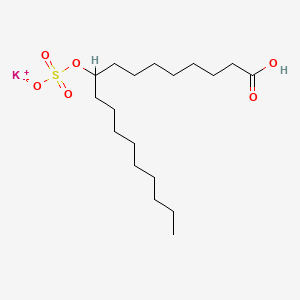
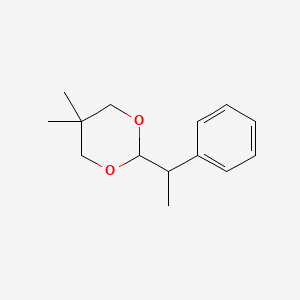
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
